molecular formula C9H16O4 B8551642 (3R)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B8551642
M. Wt: 188.22 g/mol
InChI Key: WEIVUQFKFVBQDY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methyl-succinic acid 1-tert-butyl ester is an organic compound that belongs to the class of esters. It is derived from ®-2-Methyl-succinic acid and tert-butyl alcohol. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-succinic acid 1-tert-butyl ester typically involves the esterification of ®-2-Methyl-succinic acid with tert-butyl alcohol. One common method employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities of the desired ester.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-succinic acid 1-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: ®-2-Methyl-succinic acid

    Reduction: ®-2-Methyl-1,4-butanediol

    Substitution: Various esters and amides depending on the nucleophile used

Scientific Research Applications

®-2-Methyl-succinic acid 1-tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of ®-2-Methyl-succinic acid 1-tert-butyl ester involves its reactivity as an ester. In biochemical reactions, esters can be hydrolyzed by esterases to yield the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific context in which the ester is used. For example, in medicinal chemistry, the ester may be hydrolyzed to release an active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Methyl-succinic acid ethyl ester
  • ®-2-Methyl-succinic acid methyl ester
  • ®-2-Methyl-succinic acid isopropyl ester

Uniqueness

®-2-Methyl-succinic acid 1-tert-butyl ester is unique due to the presence of the bulky tert-butyl group. This group can influence the compound’s reactivity and steric properties, making it distinct from other esters with smaller alkyl groups .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C9H16O4/c1-6(5-7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1

InChI Key

WEIVUQFKFVBQDY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of LDA (6.3 mmol, 2M in hexane) in THF (5 mL) at −78° C. is added a solution of succinic acid mono-tert-butyl ester (523 mg, 3 mmol) in THF (2 mL) dropwise. After the addition, the mixture is warmed to −20° C. slowly and stirred at −20° C. for 30 minutes. The solution is re-cooled to −78° C. and MeI (511 mg, 3.6 mmol) is added dropwise. The mixture is warmed to room temperature and stirred for 18 hours. The mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with water, brine, dried over MgSO4 and filtered. The solvent is removed under reduced pressure to give 2-methyl-succinic acid 1-tert-butyl ester.
Name
Quantity
6.3 mmol
Type
reactant
Reaction Step One
Quantity
523 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
511 mg
Type
reactant
Reaction Step Two

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